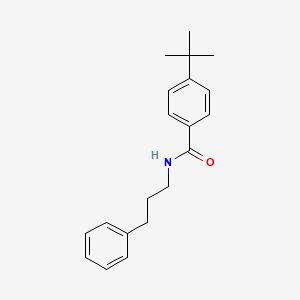![molecular formula C22H28N2O2 B4847330 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4847330.png)
3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide
Übersicht
Beschreibung
3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide, also known as EMBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide is not fully understood, but studies have suggested that it may act as a modulator of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide has been found to interact with the cannabinoid receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. Studies have shown that 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide has been found to have antioxidant properties, which could help protect against oxidative stress. 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide has also been found to have anti-tumor properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to traditional chemotherapeutic agents. Additionally, 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide has been found to have a high degree of selectivity towards cancer cells, which could reduce the risk of off-target effects. However, one limitation of using 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide in lab experiments is its limited solubility in water, which could affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide and its potential therapeutic applications. Finally, more research is needed to evaluate the safety and efficacy of 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide has shown promise in various scientific research applications, including cancer treatment, pain management, and neuroprotection. Studies have shown that 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide has been found to have analgesic properties, making it a potential alternative to traditional pain medications. 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-18-3-5-19(6-4-18)9-12-22(25)23-17-20-7-10-21(11-8-20)24-13-15-26-16-14-24/h3-8,10-11H,2,9,12-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBPRYNVMBHNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-N-[4-(morpholin-4-yl)benzyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}ethanol](/img/structure/B4847254.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-piperidinecarboxamide](/img/structure/B4847272.png)
![1-[3-(2-chlorophenoxy)propyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4847277.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847279.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4847293.png)
![2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide](/img/structure/B4847297.png)
![N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4847300.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4847301.png)
![N-[2-[5-(3-nitrophenyl)-2-furyl]-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4847310.png)
![N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4847315.png)
![7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4847317.png)
![3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid](/img/structure/B4847319.png)
![methyl 2-({[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847326.png)